
NDSB-256
Overview
Description
Preparation Methods
The synthesis of 3-[Benzyl(dimethyl)ammonio]propane-1-sulfonate typically involves the reaction of benzyl chloride with dimethylamine to form benzyl(dimethyl)amine. This intermediate is then reacted with 1,3-propane sultone under basic conditions to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
3-[Benzyl(dimethyl)ammonio]propane-1-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the benzyl group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield corresponding sulfonic acid and amine derivatives.
Scientific Research Applications
Applications Overview
NDSB-256 is utilized across various scientific disciplines, particularly in protein chemistry and biotechnology. Below are detailed applications:
Case Studies and Research Findings
-
Protein Folding Studies:
Research has demonstrated that this compound significantly improves the recovery of active proteins during folding experiments. For instance, studies using hen lysozyme showed that this compound effectively prevents aggregation within seconds of dilution in renaturation buffers, thus facilitating proper folding . -
Membrane Protein Extraction:
In a comparative study on membrane proteins, this compound was shown to enhance extraction yields significantly compared to traditional methods. The compound's zwitterionic nature allows it to interact favorably with membrane proteins without disrupting their structure . -
Pharmaceutical Applications:
The use of this compound as a drug excipient has been documented in various formulations aimed at improving the solubility of poorly soluble drugs. Its ability to stabilize proteins makes it an ideal candidate for biopharmaceutical applications where protein integrity is crucial .
Mechanism of Action
The mechanism of action of 3-[Benzyl(dimethyl)ammonio]propane-1-sulfonate involves its ability to reduce protein aggregation and improve protein renaturation. It achieves this by interacting with hydrophobic regions of proteins, thereby stabilizing their native conformation . The compound’s zwitterionic nature allows it to function effectively over a wide pH range .
Comparison with Similar Compounds
Similar compounds to 3-[Benzyl(dimethyl)ammonio]propane-1-sulfonate include:
3-(N,N-Dimethyldodecylammonio)propane-1-sulfonate: This compound is also a zwitterionic surfactant used for protein solubilization and stabilization.
3-(N,N-Dimethyl-3-trimethoxysilylpropylammonio)propane-1-sulfonate: Another zwitterionic surfactant with similar applications in biochemistry and industry.
3-[Benzyl(dimethyl)ammonio]propane-1-sulfonate is unique due to its specific interaction with proteins, making it particularly effective in reducing aggregation and improving renaturation .
Biological Activity
NDSB-256, or N,N-Dimethyl-N-(2-hydroxyethyl)-N-(3-sulfopropyl) ammonium betaine, is a zwitterionic non-detergent sulfobetaine that has garnered attention for its unique properties in biological applications. This compound is primarily utilized for enhancing protein solubility and stability, making it a valuable tool in biochemical research and pharmaceutical development.
Structural Characteristics
- CAS Number: 81239-45-4
- Molecular Formula: C₁₂H₁₉NO₃S
- Molecular Weight: 257.35 Da
This compound's structure features a hydrophilic sulfobetaine group and a short hydrophobic tail, which prevents micelle formation and allows it to function effectively without denaturing proteins.
Applications in Biological Research
This compound has several notable applications in biological research:
- Protein Solubilization and Stabilization : It acts as a protein-specific additive that enhances the solubility and stability of various proteins, particularly membrane proteins and those associated with cellular structures.
- Preventing Protein Aggregation : The compound is effective in preventing aggregation during protein purification processes, which is critical for maintaining protein functionality.
- Facilitating Protein Folding : this compound has been shown to assist in the refolding of denatured proteins, restoring their enzymatic activity significantly (e.g., 30% restoration of lysozyme activity at 1 M concentration) .
- Crystallization Additive : It is used to improve the efficiency of protein crystallization, allowing for better structural analysis through techniques like X-ray crystallography.
Research Findings
Recent studies have highlighted the biological activity of this compound through various experimental setups:
Case Study: Protein Folding Enhancement
A study demonstrated that this compound significantly improved the refolding efficiency of the protective antigen from Bacillus anthracis when used at a concentration of 1 M (p = 0.0016) . This finding underscores its potential as a pharmacological chaperone in protein folding applications.
Table 1: Comparative Effects of this compound on Protein Activity
Protein | Concentration (M) | Activity Restoration (%) |
---|---|---|
Egg-white Lysozyme | 1 | 30 |
β-Galactosidase | 0.8 | 16 |
Protective Antigen (PA) | 1 | Significant improvement |
The mechanism by which this compound enhances protein solubility and stability appears to involve specific interactions with hydrophobic regions of proteins. This interaction may stabilize folded conformations and prevent aggregation, as evidenced by structural studies indicating binding pockets for sulfobetaines on target proteins .
Q & A
Basic Research Questions
Q. What molecular mechanisms underlie NDSB-256's ability to enhance protein solubility and stability?
this compound is a zwitterionic sulfobetaine with a short hydrophobic chain and a hydrophilic sulfonate group. Its charge-neutralizing properties reduce electrostatic interactions that drive protein aggregation, while its limited hydrophobicity prevents micelle formation, making it non-denaturing even at high concentrations (up to 1 M). This dual action stabilizes proteins without disrupting their native structure, particularly membrane-associated and nuclear proteins . For example, at 800 mM, it restores 16% activity in denatured β-galactosidase .
Q. How should this compound be incorporated into protein extraction protocols for challenging targets (e.g., membrane proteins)?
Use this compound at 100–200 mM in lysis buffers to improve extraction efficiency. For membrane proteins, combine it with mild detergents (e.g., CHAPS) to solubilize lipid bilayers while maintaining protein stability. Post-extraction, remove this compound via dialysis or size-exclusion chromatography, as it does not absorb significantly in the UV range, simplifying downstream analysis .
Q. What are standard protocols for using this compound in protein refolding experiments?
- Step 1: Denature the protein using chaotropic agents (e.g., 6 M guanidine-HCl).
- Step 2: Dilute the denatured protein into a refolding buffer containing 0.5–1 M this compound, 1–5 mM reducing agents (e.g., DTT), and a pH-stable buffer (e.g., CHES at pH 9.0).
- Step 3: Dialyze gradually to remove denaturants while retaining this compound to prevent aggregation. This method restored 30% activity in denatured lysozyme .
Advanced Research Questions
Q. How can researchers optimize this compound concentrations for specific protein refolding or crystallization applications?
Conduct empirical titration assays:
- Refolding: Test concentrations from 0.1 M to 1 M in 100 mM increments, monitoring recovery via activity assays (e.g., enzymatic activity) or spectroscopy (e.g., circular dichroism). Evidence suggests 1 M this compound maximizes refolding yield for large proteins like the V-ATPase a2 subunit .
- Crystallization: Include 100 mM this compound in screening buffers with PEG-based precipitants. For example, in ERK2 crystallization, it improved crystal quality by reducing surface entropy .
Q. What experimental strategies resolve contradictions in this compound's efficacy across different protein systems?
- Hypothesis testing: Compare this compound with structurally similar additives (e.g., NDSB-195, arginine) in parallel refolding assays. For instance, this compound outperformed NDSB-201 and L-arginine in restoring solubility of the a2N1–402 protein .
- Data-driven adjustments: If this compound fails to stabilize a protein post-dialysis (e.g., partial precipitation), retain 100–200 mM in storage buffers or supplement with low concentrations of detergents (e.g., 10 mM FC-12) .
Q. How does this compound compare to traditional detergents (e.g., SDS) in 2D electrophoresis workflows?
In 2D-PAGE of bovine pericardium proteins, 134 mM this compound produced spot counts comparable to 0.1% SDS but with reduced horizontal smearing, suggesting superior compatibility with isoelectric focusing. However, SDS remains preferable for highly hydrophobic proteins requiring aggressive solubilization .
Q. What analytical techniques validate this compound's role in stabilizing protein-protein interactions during structural studies?
- Size-exclusion chromatography (SEC): Monitor oligomeric state in the presence/absence of this compound. Aggregation shifts elution profiles to the void volume .
- Surface plasmon resonance (SPR): Assess binding kinetics of interactions (e.g., ARNO-α2N1–402) stabilized by this compound .
Q. Methodological Considerations
Q. How should researchers troubleshoot incomplete removal of this compound during dialysis?
- Step 1: Use a dialysis membrane with a MW cutoff ≤3.5 kDa.
- Step 2: Perform buffer exchanges in decreasing this compound gradients (e.g., 1 M → 0.5 M → 0 M) over 24–48 hours.
- Step 3: Verify removal via LC-MS or conductivity measurements .
Q. What safety and storage protocols are critical for handling this compound?
Properties
IUPAC Name |
3-[benzyl(dimethyl)azaniumyl]propane-1-sulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3S/c1-13(2,9-6-10-17(14,15)16)11-12-7-4-3-5-8-12/h3-5,7-8H,6,9-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEJASPJNLSQOAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCCS(=O)(=O)[O-])CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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